molecular formula C26H21OP B188825 (Benzoylmethylene)triphenylphosphorane CAS No. 859-65-4

(Benzoylmethylene)triphenylphosphorane

Cat. No.: B188825
CAS No.: 859-65-4
M. Wt: 380.4 g/mol
InChI Key: MZRSAJZDYIISJW-UHFFFAOYSA-N
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Description

(Benzoylmethylene)triphenylphosphorane is an organophosphorus compound with the molecular formula C26H21OP. It is a crystalline solid that appears white to light yellow in color. This compound is known for its unique electronic properties and is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzoylmethylene)triphenylphosphorane is typically synthesized through the reaction of benzoyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H5COCl+P(C6H5)3+BaseThis compound\text{C}_6\text{H}_5\text{COCl} + \text{P(C}_6\text{H}_5\text{)}_3 + \text{Base} \rightarrow \text{this compound} C6​H5​COCl+P(C6​H5​)3​+Base→this compound

Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an organic solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(Benzoylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to form triphenylphosphine and benzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Benzoylmethylene)triphenylphosphorane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (Benzoylmethylene)triphenylphosphorane involves its role as a Wittig reagent. In the Wittig reaction, it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene product .

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Similar in structure but lacks the benzoyl group.

    (Chloromethylene)triphenylphosphorane: Contains a chlorine atom instead of a benzoyl group.

    Methoxymethylenetriphenylphosphine: Contains a methoxy group instead of a benzoyl group.

Uniqueness

(Benzoylmethylene)triphenylphosphorane is unique due to its benzoyl group, which imparts distinct electronic properties and reactivity compared to other phosphoranes. This makes it particularly useful in specific synthetic applications where the benzoyl group plays a crucial role .

Properties

IUPAC Name

1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRSAJZDYIISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235228
Record name SK&F 45349
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859-65-4
Record name 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
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Record name (Benzoylmethylene)triphenylphosphorane
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Record name SK&F 45349
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Record name 2-(triphenylphosphoranylidene)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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